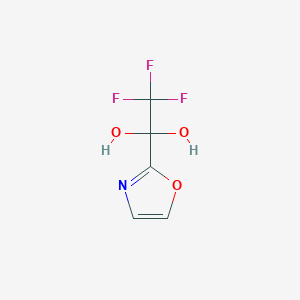

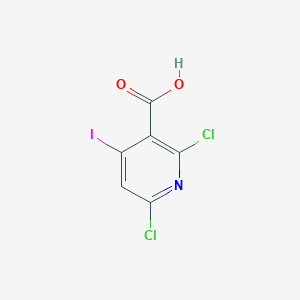

![molecular formula C21H16Cl2N2O3 B2547592 2-(2,4-二氯苯氧基)-N-(1-乙基-2-氧代-1,2-二氢苯并[cd]吲哚-6-基)乙酰胺 CAS No. 393837-37-1](/img/structure/B2547592.png)

2-(2,4-二氯苯氧基)-N-(1-乙基-2-氧代-1,2-二氢苯并[cd]吲哚-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a useful research compound. Its molecular formula is C21H16Cl2N2O3 and its molecular weight is 415.27. The purity is usually 95%.

BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 应用: 研究人员发现,在 ®-2-(2,4-二氯苯氧基)丙酸酯存在下培养的Delftia acidovorans菌株表现出对 2,4-二氯苯氧基乙酸 (2,4-D) 降解的增强。这种改进归因于关键酶 ®-2-(2,4-二氯苯氧基)丙酸酯/α-酮戊二酸依赖性双加氧酶 (RdpA) 的翻译后氧化修饰。 这些修饰增强了底物特异性,并使降解潜力适应各种苯氧烷酸类除草剂 .

- 应用: 研究人员探索了使用 Pd锚定Ni(OH)₂/Ni泡沫双功能电极 进行COCs的还原脱氯。化合物 2,4-二氯苯氧基乙酸 (2,4-D) 用作探针分子。 这种方法旨在减少Pd的负载量并提高脱氯过程的效率 .

- 应用: 科学家研究了除草剂的控释制剂,以减轻挥发和浸出风险。化合物 2,4-D 在此背景下具有相关性。 这些制剂可以提高除草剂的功效,同时最大限度地减少对环境的影响 .

环境生物修复

电催化脱氯

控释制剂

Leibeling, S., Maeß, M. B., Centler, F., Kleinsteuber, S., von Bergen, M., Thullner, M., Harms, H., & Müller, R. H. (2013). Posttranslational oxidative modification of ®-2-(2,4-dichlorophenoxy)propionate/α-ketoglutarate-dependent dioxygenases (RdpA) leads to improved degradation of 2,4-dichlorophenoxyacetate (2,4-D). Environmental Microbiology, 15(4), 1104–1115. DOI:10.1111/1462-2920.12039

Zhang, Y., Wang, Y., Li, Y., & Wang, X. (2019). Enhanced electrocatalytic dechlorination of 2,4-dichlorophenoxyacetic acid using Pd-anchored Ni(OH)₂/Ni

作用机制

Target of action

2,4-Dichlorophenoxyacetic acid primarily targets plant growth hormones, specifically auxins . It is a synthetic auxin, structurally similar to indole-3-acetic acid (IAA), which is a naturally occurring plant hormone .

Mode of action

2,4-Dichlorophenoxyacetic acid mimics the action of IAA, causing uncontrolled growth in meristematic tissues of the plant . It can also inhibit the synthesis of DNA and proteins, thereby disrupting normal plant growth and development .

Biochemical pathways

The compound affects the auxin signaling pathway, leading to uncontrolled cell division and growth . This can result in the death of the plant, particularly in broadleaf plants and some types of algae .

Result of action

The ultimate effect of 2,4-Dichlorophenoxyacetic acid is typically the death of the plant or algal cells due to uncontrolled growth and disruption of normal cellular processes .

Action environment

Environmental factors such as temperature, light, and pH could potentially influence the action, efficacy, and stability of 2,4-Dichlorophenoxyacetic acid. For instance, it decomposes in the presence of water and ultraviolet light to form polymeric humic acids .

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O3/c1-2-25-17-8-7-16(13-4-3-5-14(20(13)17)21(25)27)24-19(26)11-28-18-9-6-12(22)10-15(18)23/h3-10H,2,11H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSRPEHWUGBZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

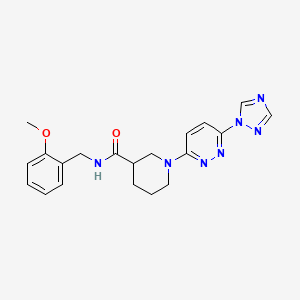

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)

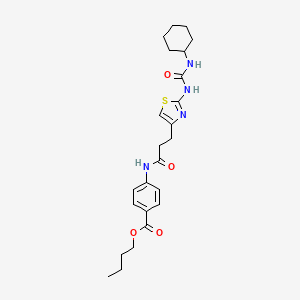

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)

![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)

![3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2547518.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2547524.png)

![tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2547532.png)